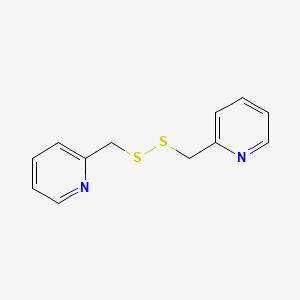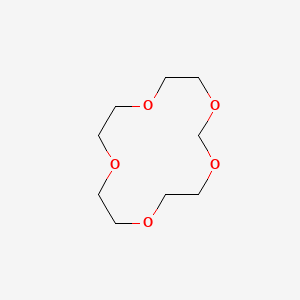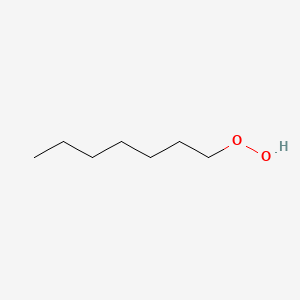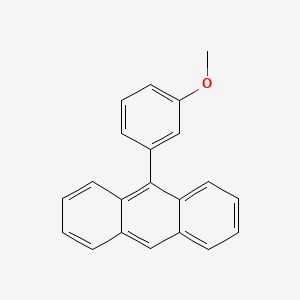
3-(Anthracen-9-yl)phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Anthracen-9-yl)phenyl methyl ether is an organic compound that features an anthracene moiety linked to a phenyl group through a methyl ether linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Anthracen-9-yl)phenyl methyl ether typically involves the reaction of anthracene derivatives with phenyl methyl ether under specific conditions. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of aryl halides with aryl boronic acids . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Anthracen-9-yl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Anthracen-9-yl)phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying photophysical properties and interactions with biological molecules.
Medicine: Investigated for its potential in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the development of OLEDs and other optoelectronic devices due to its efficient blue-emitting properties
Wirkmechanismus
The mechanism by which 3-(Anthracen-9-yl)phenyl methyl ether exerts its effects is primarily through its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in optoelectronic applications. The anthracene moiety plays a crucial role in these transitions by restricting intramolecular π-conjugation and introducing steric hindrance to suppress π–π stacking interactions .
Vergleich Mit ähnlichen Verbindungen
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: 3-(Anthracen-9-yl)phenyl methyl ether is unique due to its specific ether linkage, which influences its photophysical properties and makes it particularly suitable for blue-emitting applications. In contrast, other anthracene derivatives may have different substituents that affect their thermal stability, emission wavelengths, and quantum yields .
Eigenschaften
CAS-Nummer |
1038-72-8 |
|---|---|
Molekularformel |
C21H16O |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
9-(3-methoxyphenyl)anthracene |
InChI |
InChI=1S/C21H16O/c1-22-18-10-6-9-17(14-18)21-19-11-4-2-7-15(19)13-16-8-3-5-12-20(16)21/h2-14H,1H3 |
InChI-Schlüssel |
VICDUPWTWBIKPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


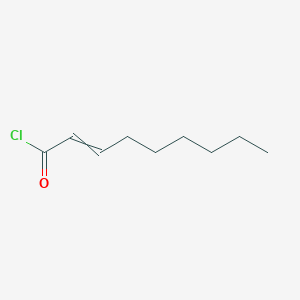
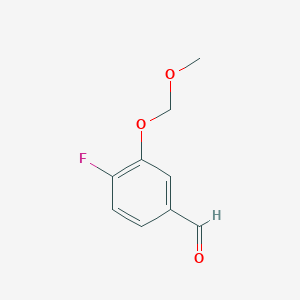
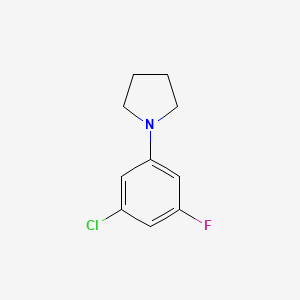

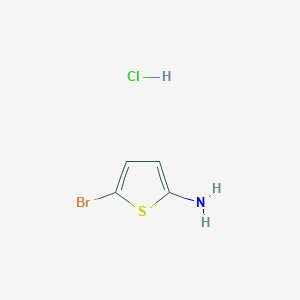

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
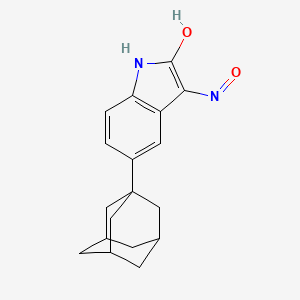

![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)

